4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one
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Overview
Description
4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one typically involves the bromination of a pyridine derivative. One common method is the bromination of 4-(pyridin-4-yl)pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridine rings can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while a Suzuki coupling reaction can produce a biaryl compound.
Scientific Research Applications
4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(pyridin-4-yl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
4-Iodo-1-(pyridin-4-yl)pyridin-2(1H)-one: Contains an iodine atom, which can influence its reactivity and applications.
4-Fluoro-1-(pyridin-4-yl)pyridin-2(1H)-one: Features a fluorine atom, affecting its electronic properties and biological activity.
Uniqueness
4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This makes it a valuable compound for designing molecules with tailored properties for various applications.
Biological Activity
4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a bromine atom attached to a pyridine ring, contributes to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrN3O, with a molecular weight of approximately 258.11 g/mol. The presence of the bromine atom enhances the compound's ability to interact with biological targets, potentially increasing its binding affinity and selectivity through halogen bonding interactions.
Biological Activities
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its efficacy against various Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that it may inhibit the growth of cancer cells by modulating specific signaling pathways associated with cell proliferation and survival. The bromine substituent is believed to play a crucial role in enhancing the compound's anticancer activity by facilitating interactions with cellular targets .
The mechanism of action for this compound involves its binding to specific enzymes and receptors within biological systems. This binding can modulate enzyme activity or receptor interactions, leading to therapeutic effects. The unique arrangement of functional groups in the molecule allows for selective interactions with biological targets, which is essential for its pharmacological effects.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study assessed the compound's effectiveness against a panel of bacterial strains. Results indicated that it effectively inhibited bacterial growth, particularly against multidrug-resistant strains .
- Cancer Cell Line Evaluation : In vitro tests on various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. Further investigations revealed that it induced apoptosis in cancer cells through activation of caspase pathways .
- Enzyme Interaction Studies : Research focused on the compound's interaction with key enzymes involved in metabolic pathways demonstrated that it acts as an inhibitor for certain enzymes, potentially altering metabolic processes in cancer cells .
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of this compound:
Compound | Halogen Substituent | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
4-Bromo | Bromine | High | Moderate |
4-Chloro | Chlorine | Moderate | Low |
4-Iodo | Iodine | Low | Moderate |
The presence of bromine appears to enhance both antimicrobial and anticancer activities compared to other halogenated analogs.
Properties
IUPAC Name |
4-bromo-1-pyridin-4-ylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-6-13(10(14)7-8)9-1-4-12-5-2-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBHXEQFDMLIDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=CC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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